molecular formula C24H32O2 B12683387 1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene CAS No. 94088-37-6

1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene

Cat. No.: B12683387
CAS No.: 94088-37-6
M. Wt: 352.5 g/mol
InChI Key: UFVIUXYEJWOMIA-UHFFFAOYSA-N
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Description

1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene is a complex organic compound with a molecular structure that includes 32 hydrogen atoms, 24 carbon atoms, and 2 oxygen atoms . This compound is characterized by its aromatic rings and ether linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene typically involves the reaction of 3,7-dimethyl-6-octenylidene with bis(oxymethylene)benzene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and efficiency in the production process. The final product is purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene
  • 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisphenol
  • 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisnaphthalene

Uniqueness

1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene is unique due to its specific molecular structure, which includes aromatic rings and ether linkages. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

94088-37-6

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

(3,7-dimethyl-1-phenylmethoxyoct-6-enoxy)methylbenzene

InChI

InChI=1S/C24H32O2/c1-20(2)11-10-12-21(3)17-24(25-18-22-13-6-4-7-14-22)26-19-23-15-8-5-9-16-23/h4-9,11,13-16,21,24H,10,12,17-19H2,1-3H3

InChI Key

UFVIUXYEJWOMIA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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